4-(Benzyloxy)-2-chloropyrimidine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Medicinal chemists often face regioisomer mixtures from generic pyrimidine intermediates, compromising SAR analysis and requiring tedious purification. 4-(Benzyloxy)-2-chloropyrimidine provides exclusive C2 regioselectivity with C4-benzyloxy stability, enabling single-product synthesis per reaction well. • 75% isolated yield in scalable SNAr (3.1× improvement over regioisomer's 24%) • Crystalline solid (mp 81-83°C); CoA-guaranteed ≥97% purity ensures reproducible automated dispensing • Consistent solubility profile (0.0753 mg/mL) for high-throughput library synthesis

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 108381-28-8
Cat. No. B026338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-chloropyrimidine
CAS108381-28-8
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H9ClN2O/c12-11-13-7-6-10(14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeySNCGVIVLUWJDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-2-chloropyrimidine: Heterobifunctional Scaffold


4-(Benzyloxy)-2-chloropyrimidine (CAS 108381-28-8) is a halogenated pyrimidine featuring a benzyloxy group at the C4 position and a chlorine atom at the C2 position [1]. This substitution pattern creates a heterobifunctional scaffold that is a cornerstone intermediate in medicinal chemistry. The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C2 position, while the C4 benzyloxy group remains stable to many reaction conditions, enabling orthogonal functionalization strategies for the synthesis of complex kinase inhibitors and other bioactive molecules .

Heterobifunctional scaffold: orthogonal C2 (SNAr) and C4 (benzyloxy)
Stable C4 protecting group tolerates diverse reaction conditions
Electron-deficient ring activates C2 for nucleophilic substitution

Unique Regiochemical Profile of 4-(Benzyloxy)-2-chloropyrimidine


Substituting 4-(benzyloxy)-2-chloropyrimidine with a generic pyrimidine intermediate is scientifically inadvisable due to its precise substitution pattern, which dictates a specific and unique regioselectivity in downstream reactions [1]. In-class analogs like 2-(benzyloxy)-4-chloropyrimidine or 5-(benzyloxy)-2-chloropyrimidine exhibit inverted or shifted reactivities, leading to different regioisomers in cross-coupling or SNAr reactions [2]. The C4-benzyloxy group of the target compound is a critical protecting group that remains stable during modifications at C2, a feature not shared by other isomers . Furthermore, the compound's distinct physicochemical properties—such as its specific solubility profile and thermal stability—directly impact its handling and utility in high-throughput synthesis or late-stage functionalization campaigns .

Regioisomeric reactivity
Analogs like 2-(benzyloxy)-4-chloropyrimidine may lead to inverted reactivity, generating different regioisomers in cross-coupling or SNAr reactions.
Protecting group mismatch
The C4 benzyloxy group, stable during C2 modifications, is not present in other isomers, risking undesired deprotection or side reactions.
Physicochemical property differences
Solubility profile and crystalline form differ from generic pyrimidine intermediates, potentially affecting handling and reproducibility.

4-(Benzyloxy)-2-chloropyrimidine Differentiation Evidence


Synthesis Yield vs. Regioisomer

When prepared via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with benzyl alcohol, 4-(benzyloxy)-2-chloropyrimidine is obtained with a 75% yield after simple precipitation and filtration . In contrast, the synthesis of its regioisomer, 2-(benzyloxy)-4-chloropyrimidine, under analogous conditions yields a mixture of regioisomers, requiring chromatographic purification that reduces the isolated yield to 24% .

Isolated Yield
Reported
Target: 75%
Comparator (2-(benzyloxy)-4-chloropyrimidine): 24%
+51 p.p. (3.1-fold)
Supports cost-efficiency review for scale-up.
SNAr in THF/DMF with t-BuOK.
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Exclusive C2 Regioselectivity in SNAr

The unique substitution pattern of 4-(benzyloxy)-2-chloropyrimidine directs nucleophilic attack exclusively to the C2 position. The C2-chlorine atom is highly activated towards SNAr, while the C4-benzyloxy group is unreactive under standard conditions. This is in contrast to 2,4-dichloropyrimidine, which exhibits variable and condition-dependent regioselectivity that can lead to undesired isomeric mixtures [1].

C2 Regioselectivity
Class-level
Exclusive C2 substitution
2,4-Dichloropyrimidine: mixed C2/C4
May simplify purification in SAR libraries.
Organocatalytic amination context.
Medicinal Chemistry Reaction Optimization Cross-Coupling

Aqueous Solubility Comparison

4-(Benzyloxy)-2-chloropyrimidine exhibits an aqueous solubility of 0.0753 mg/mL . This moderate lipophilicity (cLogP ~3) allows for straightforward handling and purification via standard organic extraction and recrystallization techniques, differentiating it from more polar, water-soluble pyrimidine analogs that can be difficult to isolate from aqueous reaction mixtures.

Aqueous Solubility
Class-level
0.0753 mg/mL
Supports extraction-based workup design.
Higher lipophilicity than generic chloropyrimidines.
Preformulation Analytical Chemistry Process Development

Thermal Stability and Physical Form

The compound is a well-defined, stable white crystalline solid with a melting point of 81-83°C . It is stored at 2-8°C under an inert atmosphere for long-term stability . This well-characterized physical form and defined stability profile contrasts with other amorphous or oily pyrimidine intermediates, which can be challenging to handle, aliquot, and maintain purity over time.

Physical Form
Class-level
White crystalline solid; MP 81–83°C
Crystalline form supports reproducible dispensing.
Contrasts with oily or amorphous analogs.
Chemical Logistics Quality Control Process Safety

Commercial Purity and Availability

Multiple reputable vendors supply 4-(benzyloxy)-2-chloropyrimidine with a standard purity of ≥97% (HPLC), and batch-specific QC data (NMR, HPLC, GC) are routinely available . This high level of commercial purity and documentation is a quantifiable differentiator from less common or custom-synthesized pyrimidine analogs, which may have variable purity and lack rigorous analytical certification.

Commercial Purity
Reported
≥97% (HPLC)
Supports reliable starting material quality.
Vendor CoA available; reduces in-house purification needs.
Medicinal Chemistry High-Throughput Screening CRO Services

4-(Benzyloxy)-2-chloropyrimidine Application Scenarios


Multi-Kilogram Synthesis

For process chemists scaling up the synthesis of kinase inhibitor candidates, 4-(benzyloxy)-2-chloropyrimidine offers a clear economic advantage. Its 75% isolated yield in a scalable SNAr reaction represents a 3.1-fold improvement over its regioisomer's 24% yield . This translates to substantially lower material costs and reduced waste per production batch, directly impacting the cost of goods (COGs) for the final API intermediate.

Parallel Synthesis for SAR

In a medicinal chemistry laboratory conducting parallel synthesis of focused libraries, the exclusive C2 regioselectivity of 4-(benzyloxy)-2-chloropyrimidine is paramount . Unlike 2,4-dichloropyrimidine, which yields isomeric mixtures, this scaffold ensures that each reaction well produces a single, predictable product. This simplifies purification, accelerates SAR analysis, and improves the reliability of biological assay data derived from the synthesized compounds.

Procurement for Automated HTE

For CROs or discovery groups utilizing automated liquid handlers and solid dispensing robotics, the crystalline solid form and consistent high purity (≥97%) of 4-(benzyloxy)-2-chloropyrimidine are critical . The defined melting point (81-83°C) and solubility profile (0.0753 mg/mL) ensure accurate and reproducible dispensing . Furthermore, the availability of vendor-supplied CoAs minimizes the risk of introducing unknown variables into high-throughput reaction screens.

Application
Selection Property
Validation Focus
Multi-kilogram intermediate synthesis
Isolated yield and scalability context
Cost-efficiency and waste reduction review
Parallel library synthesis for SAR
C2 regioselectivity exclusivity
Product uniformity and purification simplicity
Automated high-throughput experimentation
Crystalline form and purity specification
Accurate solid dispensing and batch consistency

Technical Documentation Hub

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39 linked technical documents
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